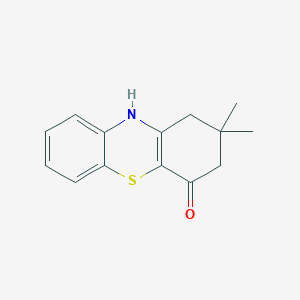

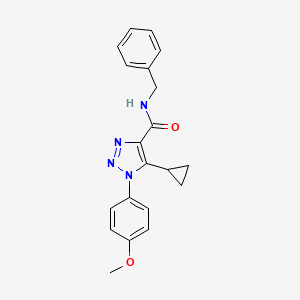

![molecular formula C25H20Cl2N2S B2664614 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-24-6](/img/structure/B2664614.png)

1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a chemical compound with the molecular formula C25H20Cl2N2S . It has an average mass of 483.409 Da and a monoisotopic mass of 482.062256 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the corners. It also contains two phenyl groups, an allyl group, and a 2,6-dichlorobenzyl sulfanyl group .Chemical Reactions Analysis

The allyl group in the compound is a substituent with the structural formula −CH2−HC=CH2. It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . This group is known to participate in various chemical reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Applications De Recherche Scientifique

Antimicrobial Activity

Research into structurally similar imidazole derivatives has demonstrated significant potential in antimicrobial applications. For instance, 2-(chromon-3-yl)imidazole derivatives have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, with certain compounds displaying inhibitory potential against S. cerevisiae and C. albicans comparable to standard drugs (Sharma et al., 2017). Such findings suggest the potential of the discussed compound in contributing to the development of new antimicrobial agents.

Enzyme Inhibition

The compound's structural features, particularly the imidazole core, are relevant to its potential role in enzyme inhibition. For example, compounds with allyl and sulfanyl groups have been evaluated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, which are crucial in diabetes management (Balan et al., 2015). This opens avenues for the application of 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole in researching novel treatments for metabolic disorders.

Catalysis in Organic Synthesis

Imidazole derivatives also play a significant role in catalysis, particularly in organic synthesis reactions. The presence of allyl groups in compounds has facilitated various catalytic behaviors, including the regioselective synthesis of biologically active heterocycles and natural products. For instance, allylic N,N-acetals have been synthesized using imidazole heterocycles in a regioselective and efficient manner (Li et al., 2018). Such compounds are pivotal intermediates in synthesizing biologically active molecules, indicating the potential utility of the discussed compound in facilitating complex organic synthesis.

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)30-17-20-21(26)14-9-15-22(20)27/h2-15H,1,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOBJOCYEJNMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

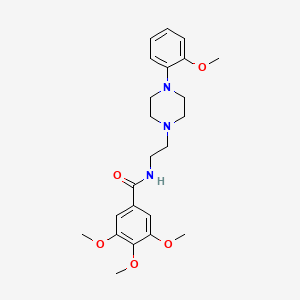

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)

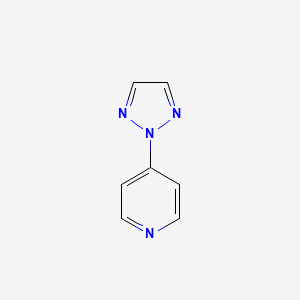

![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664539.png)

![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)

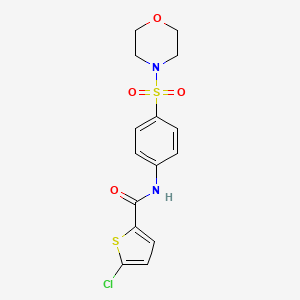

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)

![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)

![N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2664550.png)

![Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2664553.png)